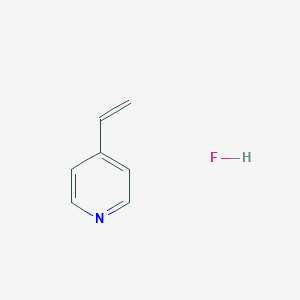
4-Vinylpyridinehydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Vinylpyridinehydrofluoride is a compound that combines the properties of 4-vinylpyridine and hydrofluoric acid It is known for its unique chemical structure, which includes a vinyl group attached to a pyridine ring, and its ability to form complexes with hydrofluoric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-vinylpyridinehydrofluoride typically involves the reaction of 4-vinylpyridine with hydrofluoric acid. One common method is to introduce anhydrous hydrofluoric acid into a solution of 4-vinylpyridine at low temperatures, usually around -78°C, until the desired concentration of hydrofluoric acid is achieved .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are carefully controlled to prevent the decomposition of the compound and to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Vinylpyridinehydrofluoride undergoes various chemical reactions, including:
Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Polymerization: The vinyl group allows for polymerization reactions, forming poly(4-vinylpyridine) complexes.
Coordination Chemistry: The pyridine ring can coordinate with metal ions, forming stable complexes.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate, can oxidize the vinyl group.
Reducing Agents: Such as lithium aluminum hydride, can reduce the pyridine ring.
Catalysts: Metal catalysts like palladium can facilitate polymerization reactions.
Major Products:
Poly(4-vinylpyridine) Complexes: Formed through polymerization.
Metal Complexes: Formed through coordination with metal ions.
Scientific Research Applications
4-Vinylpyridinehydrofluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing polymers and coordination compounds.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty polymers and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-vinylpyridinehydrofluoride involves its ability to form complexes with various molecules. The vinyl group allows for polymerization, while the pyridine ring can coordinate with metal ions. These interactions enable the compound to participate in a wide range of chemical reactions, making it a versatile reagent in both organic and inorganic chemistry .
Comparison with Similar Compounds
Pyridine Hydrofluoride: Similar in structure but lacks the vinyl group, making it less versatile in polymerization reactions.
4-Vinylpyridine: Lacks the hydrofluoric acid component, limiting its reactivity in certain chemical processes.
Uniqueness: 4-Vinylpyridinehydrofluoride is unique due to its combination of a vinyl group and a pyridine ring complexed with hydrofluoric acid. This unique structure allows it to participate in a broader range of chemical reactions compared to its individual components .
Properties
Molecular Formula |
C7H8FN |
|---|---|
Molecular Weight |
125.14 g/mol |
IUPAC Name |
4-ethenylpyridine;hydrofluoride |
InChI |
InChI=1S/C7H7N.FH/c1-2-7-3-5-8-6-4-7;/h2-6H,1H2;1H |
InChI Key |
STFJLZXPYGZNFG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=NC=C1.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one](/img/structure/B13136704.png)
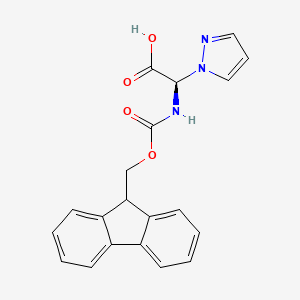
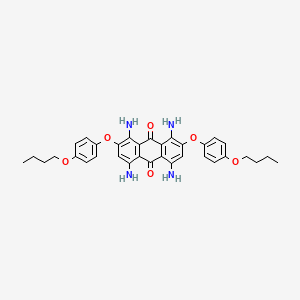


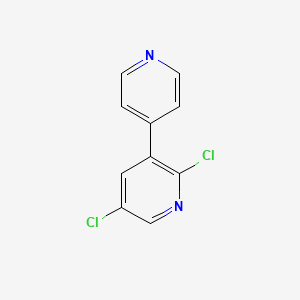
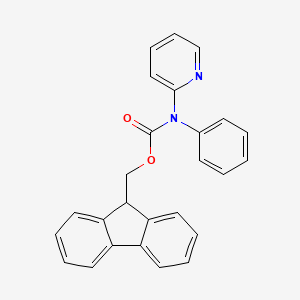
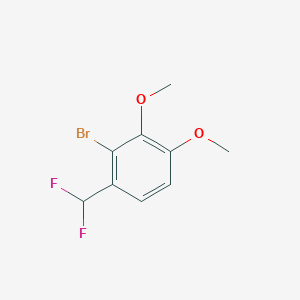
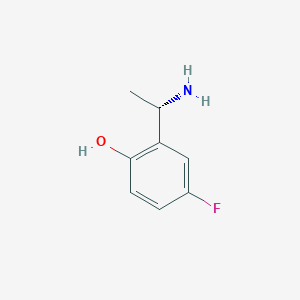
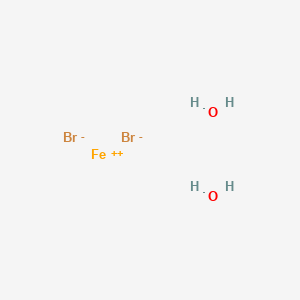
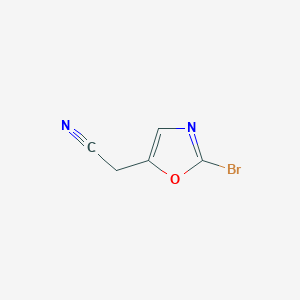
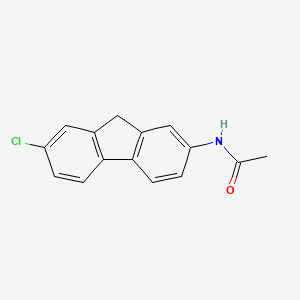
![(18S)-18-(trityloxymethyl)-4,17-dioxa-14,21-diazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13136786.png)

